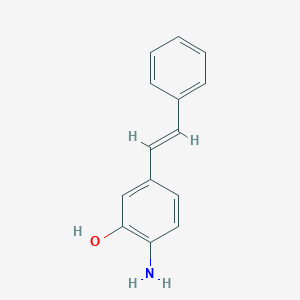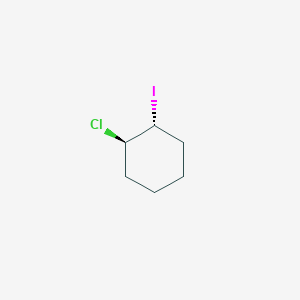
Cyclohexane, 1-chloro-2-iodo-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexane, 1-chloro-2-iodo-, trans- is a disubstituted cyclohexane where the chlorine and iodine atoms are positioned on adjacent carbon atoms in a trans configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-chloro-2-iodocyclohexane can be achieved through several methods. One common approach involves the halogenation of cyclohexane derivatives. For instance, starting with cyclohexene, one can perform a halogenation reaction using chlorine and iodine in the presence of a suitable catalyst to obtain the desired trans product. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of trans-1-chloro-2-iodocyclohexane may involve large-scale halogenation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Trans-1-chloro-2-iodocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or iodine atom is replaced by other nucleophiles.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Elimination: Strong bases such as potassium hydroxide in alcoholic solutions are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.
Major Products
Substitution: Products include cyclohexane derivatives with different substituents replacing chlorine or iodine.
Elimination: The major product is typically a cyclohexene derivative.
Oxidation and Reduction: Products vary depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Trans-1-chloro-2-iodocyclohexane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated organic compounds and their biological interactions.
Medicine: Research into halogenated compounds often explores their potential as pharmaceutical intermediates.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action for trans-1-chloro-2-iodocyclohexane in chemical reactions involves the interaction of its halogen atoms with various reagents. The chlorine and iodine atoms can act as leaving groups in substitution and elimination reactions, facilitating the formation of new chemical bonds. The stereochemistry of the compound plays a crucial role in determining the reaction pathways and products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexane, 1,2-dichloro-, trans-
- Cyclohexane, 1-chloro-2-bromo-, trans-
- Cyclohexane, 1-chloro-2-fluoro-, trans-
Uniqueness
Trans-1-chloro-2-iodocyclohexane is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and selectivity in chemical reactions. The larger atomic radius and lower electronegativity of iodine compared to chlorine influence the compound’s behavior in various chemical processes.
Eigenschaften
CAS-Nummer |
33427-17-7 |
|---|---|
Molekularformel |
C6H10ClI |
Molekulargewicht |
244.50 g/mol |
IUPAC-Name |
(1R,2R)-1-chloro-2-iodocyclohexane |
InChI |
InChI=1S/C6H10ClI/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1 |
InChI-Schlüssel |
OPOFWSUPMXUVQB-PHDIDXHHSA-N |
Isomerische SMILES |
C1CC[C@H]([C@@H](C1)Cl)I |
Kanonische SMILES |
C1CCC(C(C1)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


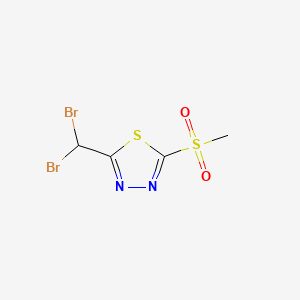
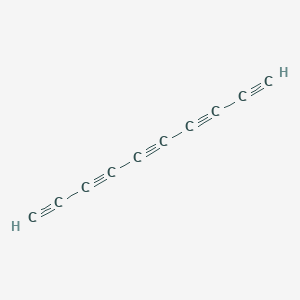

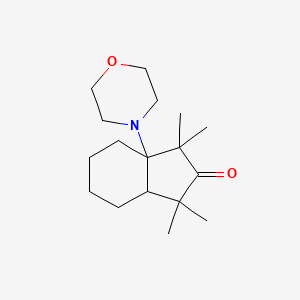

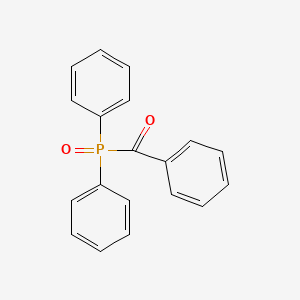
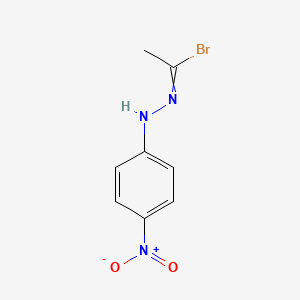


![1-Methyl-4-[(phenylsulfanyl)methanesulfonyl]benzene](/img/structure/B14677852.png)
